6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiol
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Overview
Description
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiol is a non-fused biheterocyclic compound that combines pyrazole and pyridazine rings. This compound and its derivatives have garnered significant interest due to their wide spectrum of biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive properties .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, including enzymes and receptors, leading to a wide spectrum of biological activities .
Mode of Action
It’s known that similar pyrazolylpyridazine derivatives have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity . The interaction of these compounds with their targets often results in changes in cellular processes, leading to their biological effects .
Biochemical Pathways
Similar compounds have been shown to have a pronounced stimulating effect on plant growth , suggesting they may interact with biochemical pathways related to growth and development.
Result of Action
Similar compounds have been shown to have a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiol typically involves the reaction of hydrazide A with various reagents. For instance, hydrazide A reacts with formic acid to yield the corresponding carboxylic acid, which then forms this compound when treated with an aqueous solution of sodium nitrite in glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. These methods typically involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and aryl isocyanates are used for substitution reactions.
Major Products
Oxidation: Disulfides and sulfonic acids.
Substitution: Various substituted derivatives, including aryl and alkyl derivatives.
Scientific Research Applications
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits biological activities such as anti-inflammatory, antibacterial, and antioxidant properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of agricultural chemicals such as insecticides, fungicides, and herbicides.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-methylpyrazole share structural similarities with 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiol.
Pyridazine Derivatives: Compounds like pyridazine-3-thiol and 6-chloropyridazine have similar core structures.
Uniqueness
This compound is unique due to its combined pyrazole and pyridazine rings, which confer a distinct set of biological activities and chemical reactivity. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1H-pyridazine-6-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-6-5-7(2)13(12-6)8-3-4-9(14)11-10-8/h3-5H,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFJPDQVHITKDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NNC(=S)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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